Ibiglustat
Overview
Description
Ibiglustat, also known as Venglustat, is an orally active, brain-penetrant glucosylceramide synthase (GCS) inhibitor . It can be used for the research of Gaucher disease type 3, Parkinson’s disease associated with GBA mutations, Fabry disease, GM2 gangliosidosis, and autosomal dominant polycystic kidney disease .
Synthesis Analysis
The synthesis of Ibiglustat involves the use of glucosylceramide synthase (GCS). Feeding cells with isotope-labelled precursor combined with liquid chromatography–mass spectrometry (MS)/MS analysis allows accurate determination of the IC50 values of therapeutically considered inhibitors .Molecular Structure Analysis
The molecular formula of Ibiglustat is C20H24FN3O2S . It has a molecular weight of 389.49 . The structure consists of a unique lipid moiety with attached sugar or phosphorylcholine groups .Chemical Reactions Analysis
The chemical reactions involving Ibiglustat are complex and involve the enzyme glucosylceramide synthase (GCS). GCS transfers a glucose moiety to cytosolic ceramide to generate GlcCer .Physical And Chemical Properties Analysis
The physical and chemical properties of Ibiglustat include its solubility in DMSO, its appearance as a solid, and its white to off-white color . It has a SMILES string representation ofCC(C)(NC(O[C@@H]1CN2CCC1CC2)=O)C3=CSC(C4=CC=C(F)C=C4)=N3
.
Scientific Research Applications
Parkinson’s Disease
Ibiglustat, also known as Venglustat, is being developed for Parkinson’s disease caused by mutations in the GBA1 gene . Insufficient GBA1 function causes a buildup of both α-synuclein and glucosylceramide . Some work suggests glucosylceramide promotes α-synuclein oligomerization .
Lysosomal Storage Diseases
Venglustat is being developed for lysosomal storage diseases, including Gaucher’s and Fabry . In these diseases, failure to degrade the glycolipid glucosylceramide leads to its accumulation, resulting in lysosomal dysfunction and organ damage .
Gaucher Disease
In a Gaucher disease model, mice carrying a homozygous GBA D409V mutation were fed the inhibitor from 1 month to 10 months of age, or from 6 to 13 months . GZ667161 treatment reduced brain glucosylceramide levels, as well as accumulation of hippocampal α-synuclein and tau deposits . Treatment reportedly improved memory deficits .
α-Synuclein Toxicity
In a model of α-synuclein toxicity, treatment of mice overexpressing the A53T mutant from age 1.5 to 8 months reduced glucosylceramide levels, hippocampal membrane-associated α-synuclein and tau deposits, and improved cognition .
Enzyme Replacement Therapies (ERTs)
A relatively large number of patients have been exposed to Gaucher-specific therapies, including intravenous enzyme replacement therapies (ERTs) and oral substrate reduction therapies (SRTs) .
Substrate Reduction Therapies (SRTs)
Eliglustat is the second SRT approved, yet the first to be approved as first-line therapy for any adult patients with compatible CYP2D6 metabolizer genotype . Herein we report safety and efficacy data of the first 29 patients switched from ERT to eliglustat .
Safety And Hazards
Ibiglustat is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Protective measures such as wearing a self-contained breathing apparatus, chemical-resistant rubber gloves, and chemical safety goggles are recommended when handling Ibiglustat .
properties
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHRCLAKZBDRHN-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Venglustat | |
CAS RN |
1401090-53-6 | |
Record name | Ibiglustat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401090536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Venglustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14966 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VENGLUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLP1XA3FZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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